(2,6-Dichlorbenzyl)boronsäure

Übersicht

Beschreibung

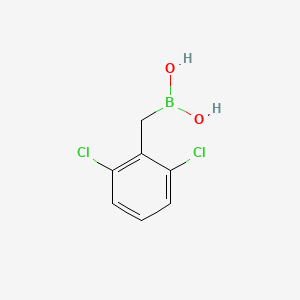

“(2,6-Dichlorobenzyl)boronic acid” is an important pharmaceutical intermediate, frequently utilized in the development and synthesis of various drug compounds . It plays a pivotal role in creating medications designed to treat a wide array of diseases including cancer . The IUPAC name for this compound is 2,6-dichlorobenzylboronic acid .

Molecular Structure Analysis

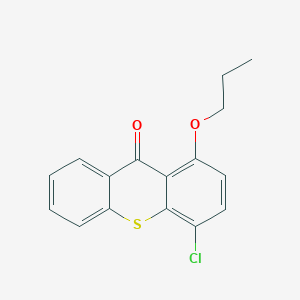

The molecular formula of “(2,6-Dichlorobenzyl)boronic acid” is C7H7BCl2O2 . Its molecular weight is 204.85 . The InChI code for this compound is 1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 .Chemical Reactions Analysis

Boronic acids, including “(2,6-Dichlorobenzyl)boronic acid”, are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings . They are also used in the preparation of common building blocks for pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

“(2,6-Dichlorobenzyl)boronic acid” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 359.3±52.0 °C at 760 mmHg, and a flash point of 171.1±30.7 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Pharmazeutische und Agrochemische Synthese

(2,6-Dichlorbenzyl)boronsäure wird als Reagenz in palladiumkatalysierten Stille- und Suzuki-Miyaura-Kreuzkupplungen eingesetzt, die wichtige Reaktionen bei der Synthese gängiger Bausteine für Pharmazeutika und Agrochemikalien sind .

Sensoranwendungen

Die Wechselwirkungen dieser Verbindung mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen machen sie wertvoll für verschiedene Sensoranwendungen, die entweder homogene Assays oder heterogene Detektion umfassen können .

Glucosesensorik

Aufgrund der Bindungsstellen von Glukose mit Boronsäure können Diboronsäurederivate mit zwei Erkennungsstellen eine selektive Erkennung von Glukose erreichen. Dies macht this compound bedeutsam für die Gestaltung von Glucosesensoren .

Dynamische Click-Chemie

Die Boronsäure-vermittelte cis-Diol-Konjugation ist eine gut untersuchte Reaktion in der dynamischen Click-Chemie, die Anwendungen in der chemischen Biologie, supramolekularen Chemie und in biomedizinischen Bereichen findet .

Safety and Hazards

“(2,6-Dichlorobenzyl)boronic acid” is classified as harmful . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

Boronic acids, including “(2,6-Dichlorobenzyl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

Wirkmechanismus

Target of Action

(2,6-Dichlorobenzyl)boronic acid is a type of organoboron compound Organoboron compounds are generally known for their role in the suzuki-miyaura cross-coupling reactions .

Mode of Action

The mode of action of (2,6-Dichlorobenzyl)boronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to a transition metal such as palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, this compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of (2,6-Dichlorobenzyl)boronic acid’s action would depend on its specific targets and mode of action. In the context of Suzuki-Miyaura cross-coupling reactions, the result of its action would be the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of (2,6-Dichlorobenzyl)boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other functional groups could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

(2,6-Dichlorobenzyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making (2,6-Dichlorobenzyl)boronic acid a valuable tool for studying protease function and regulation .

Cellular Effects

The effects of (2,6-Dichlorobenzyl)boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For example, (2,6-Dichlorobenzyl)boronic acid can modulate the activity of proteases that regulate the activation of transcription factors, thereby impacting gene expression profiles .

Molecular Mechanism

At the molecular level, (2,6-Dichlorobenzyl)boronic acid exerts its effects through the formation of a reversible covalent bond with the active site serine residue of serine proteases. This binding interaction inhibits the catalytic activity of the enzyme, preventing substrate cleavage. Additionally, (2,6-Dichlorobenzyl)boronic acid can influence enzyme conformation, further modulating its activity. These molecular interactions highlight the compound’s potential as a selective protease inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,6-Dichlorobenzyl)boronic acid can change over time. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and moisture. In vitro studies have shown that the inhibitory effects of (2,6-Dichlorobenzyl)boronic acid on proteases can persist for several hours, with gradual reduction in activity over time. Long-term exposure to the compound may lead to adaptive cellular responses, including changes in protease expression levels .

Dosage Effects in Animal Models

The effects of (2,6-Dichlorobenzyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, (2,6-Dichlorobenzyl)boronic acid can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dosage optimization is crucial for therapeutic applications .

Metabolic Pathways

(2,6-Dichlorobenzyl)boronic acid is involved in metabolic pathways that include its conjugation with glutathione and subsequent excretion. The compound can also undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolic processes are facilitated by enzymes such as cytochrome P450s and glutathione S-transferases. The metabolic fate of (2,6-Dichlorobenzyl)boronic acid can influence its pharmacokinetics and toxicity profiles .

Transport and Distribution

Within cells and tissues, (2,6-Dichlorobenzyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), influencing its cellular uptake and efflux. The distribution of (2,6-Dichlorobenzyl)boronic acid is also affected by its binding to plasma proteins, which can modulate its bioavailability and tissue accumulation .

Subcellular Localization

The subcellular localization of (2,6-Dichlorobenzyl)boronic acid is primarily in the cytoplasm, where it interacts with target proteases. The compound may also localize to specific organelles, such as lysosomes, depending on its chemical properties and cellular context. Post-translational modifications and targeting signals can influence the subcellular distribution of (2,6-Dichlorobenzyl)boronic acid, affecting its activity and function within cells .

Eigenschaften

IUPAC Name |

(2,6-dichlorophenyl)methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYUBQONLNWTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=C(C=CC=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674546 | |

| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072946-39-4 | |

| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B1393309.png)

![4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1393315.png)

![3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1393318.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1393320.png)